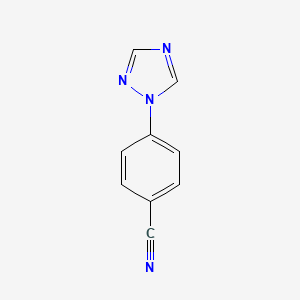

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

Descripción general

Descripción

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzonitrile moiety. This structure is of interest due to the triazole ring's presence in various biologically active compounds and its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 4-[1,2,4] triazol-1-ylmethyl-benzonitrile was improved by using a more cost-effective starting material, 4-(chloromethyl)benzonitrile, and optimizing reaction conditions to achieve a 76% yield . Another study reported the synthesis of a stilbene derivative with a triazole ring, which involved the condensation of 4-(dimethylamino)benzaldehyde with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile . Additionally, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was achieved, and its structure was determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied. For example, the crystal structure of a triazole-thione derivative was determined, revealing a triclinic system with specific bond angles and lengths, as well as weak hydrogen bonds and C–H···π supramolecular interactions stabilizing the crystal structure . The structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was also determined, showing a symmetry center at the center of the phenyl ring and a dihedral angle between the planes of triazole and phenyl rings .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their versatile nature. For instance, triazole derivatives have been used to synthesize novel antimicrobial agents , and triorganotin triazole benzoates have been prepared and shown to exhibit good antifungal activities . Additionally, the thermolysis and photolysis of diazo-triazoles in benzenoid solvents have been studied, revealing complex reactions involving carbenes and diazo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the density and molecular volume of these compounds . The electronic and molecular structure of a triazole derivative with anticancer activity was studied, including spectral analysis and molecular docking, to rationalize its pharmacological activity . Furthermore, the antiproliferative activity of triazole-containing compounds against cancer cell lines has been evaluated, demonstrating their potential as antimicrotubule agents .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A novel series of compounds, including derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, were synthesized. These compounds were evaluated for their antimicrobial properties. The synthesis pathway utilized p-phenylenediamine with selected triethyl orthoalkylates and other steps, proving the versatility of triazole derivatives in antimicrobial research (Al‐Azmi & Mahmoud, 2020).

Novel Stilbene Synthesis

The synthesis of a novel stilbene with a triazole ring, specifically (E)-4-[2-(4-dimethylaminophenyl)-1H-(1,2,4)triazol-1-yl-vinyl]benzonitril, was explored. This compound was derived from the condensation of 4-(dimethylamino)benzaldehyde with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile, indicating the potential for creating complex organic compounds incorporating triazole structures (Wei-wei, 2008).

Anticancer Properties

Research on derivatives of 1,2,4-triazole, such as 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles, highlights the significant anticancer properties of these compounds. The pharmacological action is linked to the combination of nitrile groups and the 1,2,4-triazole core, with specific attention given to drugs like anastrozole and letrozole (Rud, Kaplaushenko, & Kucheryavyi, 2016).

HIF Prolylhydroxylase Domain-1 Inhibitors

4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme were identified. These inhibitors exhibit a novel binding mode and have shown potential in treating conditions related to hypoxia (Ahmed et al., 2017).

Fungicidal Activity

Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit significant antifungal activities against various fungi like Alternaria solani and Botrytis cinerea. The synthesis of these compounds involves reactions between triazole benzoic acids and organotin compounds, showing the potential of triazole derivatives in fungicide development (Li et al., 2010).

Synthesis of Benzotriazole Esters

The preparation of 1H-benzo[d][1,2,3]triazol-1-yl and 1H-1,2,4-triazol-1-yl derivatives was explored. These compounds, derived from the reaction of benzotriazole and triazole with chloro esters, have potential biological applications, underscoring the versatility of triazole structures in synthesizing biologically active compounds (Toumani, 2017).

Fluorescence Chemosensor Development

The synthesis of a zinc(II) coordination polymer, acting as a fluorescence chemosensor for benzonitrile, was achieved using an in-situ synthetic approach with azolate–carboxylic acid and zinc(II) ions. This application demonstrates the potential of triazole derivatives in the development of sensitive chemical sensors (Li et al., 2015).

Electronic and Molecular Structure Studies

Structural, electronic, and molecular studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, exhibiting anticancer activity, were conducted. Molecular docking to the EGFR kinase domain ATP binding site was performed, providing insights into the pharmacological activity of this triazole derivative (Kaczor et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXOBQEQQQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437982 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

CAS RN |

25699-89-2 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

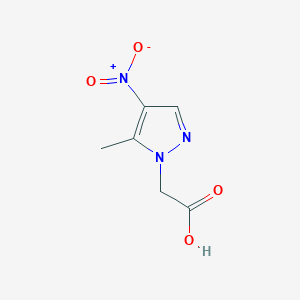

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)